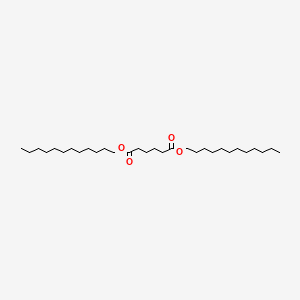
2-(3-Butyn-2-yloxy)tetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butyn-2-yloxy)tetrahydropyran is an organic compound that features a tetrahydropyranyl (THP) group attached to a butyne moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of butyn-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Butyn-2-yloxy)tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of the THP group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives depending on the substituent used.
科学的研究の応用
2-(3-Butyn-2-yloxy)tetrahydropyran has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.
Materials Science: Incorporated into polymers to modify their properties, such as solubility and thermal stability.
Biology and Medicine: Potential use in drug development as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-Butyn-2-yloxy)tetrahydropyran involves the reactivity of the THP group and the alkyne moiety. The THP group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The alkyne moiety can undergo various reactions, such as cycloaddition and coupling reactions, to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 3-(2-Tetrahydropyranyloxy)styrene
- 3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne
- 3-Phenyl-3-(2-tetrahydropyranyloxy)-1-propyne
Uniqueness
2-(3-Butyn-2-yloxy)tetrahydropyran is unique due to its combination of the THP protecting group and the alkyne moiety. This combination allows for versatile reactivity and protection in synthetic applications, making it a valuable compound in organic chemistry and materials science .
特性
CAS番号 |
57188-99-5 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-but-3-yn-2-yloxyoxane |
InChI |
InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |
InChIキー |
NCRMIONWUHXVIT-UHFFFAOYSA-N |
SMILES |
CC(C#C)OC1CCCCO1 |
正規SMILES |
CC(C#C)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)








![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)
![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)
![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)
